Propan-2-yl 3-butyloct-2-enoate
Description
Propan-2-yl 3-butyloct-2-enoate is an α,β-unsaturated ester characterized by an isopropyl (propan-2-yl) ester group and a branched alkenoic acid chain. Its structure comprises:
- Ester group: Propan-2-yl (C3H7O) linked via an oxygen atom.
- Acid moiety: A 3-butyl-substituted oct-2-enoic acid chain, featuring a double bond at the C2 position and a butyl group at C3.
This compound is synthesized through esterification of 3-butyloct-2-enoic acid with isopropyl alcohol under acid catalysis.
Properties
CAS No. |
922525-97-1 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
propan-2-yl 3-butyloct-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-5-7-9-11-14(10-8-6-2)12-15(16)17-13(3)4/h12-13H,5-11H2,1-4H3 |
InChI Key |
JASTUDGOFXNXBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC(=O)OC(C)C)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-butyloct-2-enoate can be synthesized through esterification, where propan-2-ol reacts with 3-butyloct-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-butyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Propan-2-yl 3-butyloct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into drug delivery systems may utilize this ester due to its potential to form biocompatible and biodegradable materials.
Industry: It is employed in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism by which propan-2-yl 3-butyloct-2-enoate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the formation of propan-2-ol and 3-butyloct-2-enoic acid. These products can then participate in various biochemical pathways, depending on the biological context.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following compounds share functional or structural similarities with Propan-2-yl 3-butyloct-2-enoate:
Reactivity and Stability
- Hydrolysis Rates: this compound exhibits slower hydrolysis compared to linear esters (e.g., methyl esters) due to steric shielding of the ester group by the branched isopropyl and butyl groups . Propoxur, a carbamate ester, undergoes rapid hydrolysis in alkaline conditions, releasing toxic methylcarbamic acid, unlike the target compound .
- Electrophilic Reactivity: The α,β-unsaturated system in this compound facilitates conjugate additions, whereas saturated esters like butan-2-yl 3-(butan-2-yloxy)propanoate lack this reactivity .
- Thermal Stability: Enamino esters (e.g., methyl 2-benzoylamino-3-arylaminobut-2-enoates) decompose at lower temperatures due to intramolecular cyclization, whereas this compound is more thermally stable .
Computational and Analytical Insights
- Density Functional Theory (DFT): Becke’s hybrid functional (B3LYP) can model the electronic structure of α,β-unsaturated esters, predicting frontier molecular orbitals and hardness (η) values . For this compound, η ≈ 3.2 eV (estimated), comparable to other unsaturated esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
